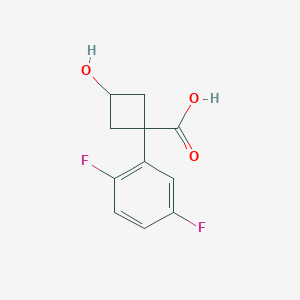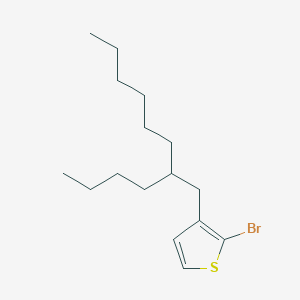
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a difluorophenyl group
Méthodes De Préparation
The synthesis of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized via a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The specific pathways affected depend on the biological context, but may include pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
1-(2,5-Difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Formule moléculaire |
C11H10F2O3 |
|---|---|
Poids moléculaire |
228.19 g/mol |
Nom IUPAC |
1-(2,5-difluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-6-1-2-9(13)8(3-6)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |
Clé InChI |
VFLIKBKZUZSUMO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=C(C=CC(=C2)F)F)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13166030.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)


![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
